molecular formula C22H22N2O5 B2719611 (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896807-88-8

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2719611
CAS No.: 896807-88-8
M. Wt: 394.427
InChI Key: WUVOOJNXHQTYTD-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a bicyclic structure with a ketone group at position 2. Key structural features include:

  • 2-(4-nitrobenzylidene) group: A Z-configured benzylidene substituent with a nitro group at the para position, introducing strong electron-withdrawing effects and planar geometry.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-8-10-23(11-9-14)13-18-19(25)7-6-17-21(26)20(29-22(17)18)12-15-2-4-16(5-3-15)24(27)28/h2-7,12,14,25H,8-11,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOOJNXHQTYTD-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties. The following sections will explore its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of functional groups such as hydroxyl, nitro, and piperidine moieties contributes to its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that certain benzofuran derivatives can effectively reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro, demonstrating their potential in managing chronic inflammatory disorders .

2. Cytotoxic Effects

A structure-activity relationship (SAR) study on related benzofuran compounds revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index . Specifically, compounds derived from this class were shown to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases .

3. Antioxidant Properties

Benzofuran derivatives have been noted for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Benzofuran Derivative IAnti-inflammatoryReduced TNF-alpha by 93.8%
BNC105 (Similar Structure)CytotoxicityInduced apoptosis in cancer cells
New Derivatives of BenzofuranROS GenerationIncreased ROS levels leading to apoptosis

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of NF-kB Pathway : This pathway plays a critical role in inflammation; compounds that inhibit its activation can significantly reduce inflammation markers.
  • Induction of Apoptosis : By increasing ROS levels and activating caspases, the compound may trigger programmed cell death in malignant cells.

Scientific Research Applications

Research indicates that this compound exhibits a variety of therapeutic applications:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Its piperidine component enhances its interaction with bacterial cell walls.

Case Study: Antimicrobial Efficacy

A recent study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity.

CompoundMIC (mg/mL)Activity
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one0.0039 - 0.025Strong against S. aureus and E. coli

Anti-inflammatory Effects

The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1, suggesting potential use in treating chronic inflammatory conditions.

Anticancer Potential

Benzofuran derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as NF-κB inhibition.

Cytotoxicity Data

Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AK562 (Leukemia)0.1
Compound BHL60 (Leukemia)5
Compound CA549 (Lung Cancer)16.4

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the benzylidene group and the nitrogen-containing side chain. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 7 Key Properties/Implications Reference IDs
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one 4-nitrobenzylidene (Z-configuration) 4-methylpiperidin-1-ylmethyl High electron deficiency (nitro group); potential for enhanced binding to redox-sensitive targets. N/A (target)
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)benzofuran-3(2H)-one 2-thienylmethylene 4-methylpiperidin-1-ylmethyl Thiophene introduces sulfur-based polarity; may alter π-stacking interactions.
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-trimethoxybenzylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl Methoxy groups increase electron density; hydroxyethyl-piperazine enhances solubility.
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-methoxybenzylidene Methyl Methoxy group moderates electron density; reduced steric hindrance compared to piperidine.
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-trimethoxybenzylidene Piperidin-1-ylmethyl (with 4-methyl on core) Trimethoxy groups may improve membrane permeability; methyl on core alters steric effects.

Key Observations

Benzylidene Substituent Effects: Nitro group (target compound): The 4-nitrobenzylidene group creates a highly electron-deficient system, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes) . Methoxy groups: Compounds with 2,3,4-trimethoxybenzylidene (e.g., ) exhibit increased electron density, which could enhance interactions with hydrophobic pockets or aromatic receptors.

4-(2-hydroxyethyl)piperazin-1-ylmethyl (): The hydroxyethyl group introduces polarity, improving aqueous solubility and reducing metabolic instability.

Physicochemical Properties :

  • LogP predictions : The nitro-substituted target compound likely has a higher LogP (more lipophilic) than methoxy- or hydroxyethyl-substituted analogs, affecting distribution and clearance.
  • Solubility : Piperazine derivatives (e.g., ) are expected to exhibit better solubility in polar solvents compared to piperidine-based analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.